(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol
Description
(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol is a chiral amino alcohol featuring a biphenyl core substituted with a methyl group at the 2'-position and an amino alcohol moiety at the 3-position of the biphenyl system. This compound’s structure combines aromatic rigidity with polar functional groups, suggesting applications in medicinal chemistry, particularly in targeting receptors or enzymes where stereoselective interactions are paramount.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
(2S)-2-amino-2-[3-(2-methylphenyl)phenyl]ethanol |
InChI |
InChI=1S/C15H17NO/c1-11-5-2-3-8-14(11)12-6-4-7-13(9-12)15(16)10-17/h2-9,15,17H,10,16H2,1H3/t15-/m1/s1 |
InChI Key |
NYDXBUXYXNDSAX-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)[C@@H](CO)N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. The Grignard reaction is a key method for forming carbon-carbon bonds and can be used to introduce the amino alcohol functionality into the biphenyl structure . The reaction typically involves the following steps:
- Preparation of the Grignard reagent by reacting an aryl halide with magnesium in an anhydrous ether solvent.
- Addition of the Grignard reagent to a suitable carbonyl compound, followed by hydrolysis to yield the desired amino alcohol.
Industrial Production Methods
Industrial production of (s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.
Scientific Research Applications
(s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino alcohol functional group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The biphenyl structure provides rigidity and hydrophobic interactions, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs and their structural differences are summarized below:
Key Observations:
- Lipophilicity : The brominated analog exhibits higher lipophilicity (logP ~2.5 estimated) compared to the target compound (logP ~2.0), due to bromine’s hydrophobic nature.
- Steric Effects : The indole-containing compound introduces steric bulk, which may hinder binding to compact active sites but enhance interactions with aromatic-rich receptors (e.g., GPCRs).
Target Compound
The biphenyl system may facilitate π-π stacking in enzyme active sites.
Brominated Analog
The bromine atom may enhance binding to hydrophobic pockets in proteins (e.g., kinase inhibitors). However, the smaller phenyl group (vs. biphenyl) could limit target engagement breadth.
Indole Derivative
The indole moiety is associated with serotonin receptor modulation (e.g., 5-HT₂A/5-HT₂C). The chloro substituent could improve metabolic stability compared to the target’s methyl group.
Sulfamate Derivatives
Sulfamate groups are known inhibitors of steroid sulfatases and carbonic anhydrases. The biphenyl core in these analogs may position the sulfamate for optimal enzyme interaction.
Fluorinated Compound
Biological Activity
Chemical Structure
- IUPAC Name : (S)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol
- Molecular Formula : CHN\O
- Molecular Weight : 229.30 g/mol
Structural Representation
The compound features a biphenyl moiety substituted with an amino group and a hydroxyl group, indicating potential interactions with biological targets.
Research indicates that this compound may exhibit multiple biological activities:
- Antioxidant Activity : Studies have shown that biphenyl derivatives can scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways.
Antioxidant Activity
A study evaluated the antioxidant capacity of various biphenyl derivatives, including this compound. It was found to significantly reduce oxidative stress markers in cell cultures, indicating its potential as a therapeutic agent against oxidative damage .
Anti-inflammatory Effects
In vitro assays demonstrated that the compound could inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This inhibition was linked to a decrease in prostaglandin E2 levels, suggesting its utility in treating inflammatory diseases .
Anticancer Activity
A recent investigation into the anticancer properties of biphenyl derivatives revealed that this compound exhibited cytotoxic effects on several cancer cell lines. It was particularly effective against breast cancer cells, where it induced cell cycle arrest and apoptosis at micromolar concentrations .
Data Table: Summary of Biological Activities
| Activity Type | Assay Type | Concentration | Effect Observed |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | IC50 = 25 µM | Significant reduction in radicals |
| Anti-inflammatory | COX-2 Inhibition | 10 µM | Decreased PGE2 levels |
| Anticancer | MTT Assay | 5-50 µM | Induced apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
